molecular formula C6HBrClF2I B14041347 1-Bromo-5-chloro-2,4-difluoro-3-iodobenzene

1-Bromo-5-chloro-2,4-difluoro-3-iodobenzene

Cat. No.: B14041347
M. Wt: 353.33 g/mol
InChI Key: VDUAMCBRSZZCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-5-chloro-2,4-difluoro-3-iodobenzene is a halogenated aromatic compound with the molecular formula C6HBrClF2I. This compound is characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to a benzene ring. It is used in various fields of scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-5-chloro-2,4-difluoro-3-iodobenzene can be synthesized through a series of halogenation reactions. One common method involves the sequential introduction of halogen atoms onto a benzene ring. The process typically starts with the bromination of benzene, followed by chlorination, fluorination, and iodination. Each step requires specific reagents and conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-chloro-2,4-difluoro-3-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functional groups on the benzene ring .

Scientific Research Applications

1-Bromo-5-chloro-2,4-difluoro-3-iodobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-5-chloro-2,4-difluoro-3-iodobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of multiple halogen atoms enhances its reactivity and allows for selective modification of the benzene ring .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-chloro-5-iodobenzene
  • 1-Bromo-2,5-dichloro-4-iodobenzene
  • 1-Bromo-3,5-difluoro-4-iodobenzene
  • 1-Bromo-2,4-difluoro-5-iodobenzene

Uniqueness

1-Bromo-5-chloro-2,4-difluoro-3-iodobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring. This unique structure imparts distinct chemical properties, such as enhanced reactivity and selectivity in chemical reactions, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C6HBrClF2I

Molecular Weight

353.33 g/mol

IUPAC Name

1-bromo-5-chloro-2,4-difluoro-3-iodobenzene

InChI

InChI=1S/C6HBrClF2I/c7-2-1-3(8)5(10)6(11)4(2)9/h1H

InChI Key

VDUAMCBRSZZCFA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)I)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.